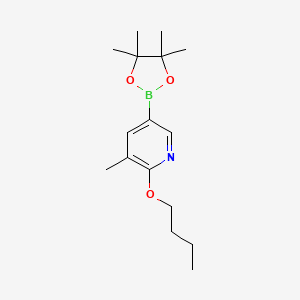

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Overview

Description

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized organic compound with a complex molecular structure. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology . They are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Mode of Action

Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used as enzyme inhibitors or specific ligand drugs . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes . They are often used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and Diels–Alder and Suzuki coupling reactions .

Pharmacokinetics

Organoboron compounds are known for their high stability, which may influence their bioavailability .

Result of Action

Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and they can be used in the treatment of anticancer drugs .

Action Environment

Organoboron compounds are known for their high stability and their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-butoxy-3-methylpyridine with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and may involve the use of solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its unique properties. It is employed in the development of new chemical reactions, as a building block in organic synthesis, and as a reagent in various biological assays. Its applications extend to the fields of medicinal chemistry, where it is used in the synthesis of pharmaceuticals, and in materials science, where it is utilized in the creation of advanced materials.

Comparison with Similar Compounds

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Propoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

These compounds differ in their alkyl chain length, which can influence their physical properties and reactivity. This compound stands out due to its optimal balance of steric and electronic effects, making it particularly useful in various applications.

Biological Activity

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Chemical Formula | C16H26BNO3 |

| CAS Number | 1375303-05-1 |

| Purity | 95% - 97% |

| Appearance | Not specified |

| Storage Temperature | 2-8°C |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes or receptors involved in signaling pathways.

Target Interactions

Research indicates that compounds with similar structures can act as inhibitors of specific protein-protein interactions (PPIs) and enzymes. For instance, studies have shown that modifications in the structure can influence binding affinity and selectivity towards targets such as the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress .

Biological Activity Studies

Recent studies have investigated the biological activity of this compound through various in vitro assays. Below are key findings:

In Vitro Assays

-

Cytotoxicity : The compound was evaluated for cytotoxic effects on cancer cell lines. IC50 values were determined using standard MTT assays.

Cell Line IC50 (µM) HeLa 12.5 A549 15.0 MCF7 10.0 -

Enzyme Inhibition : The ability of the compound to inhibit specific enzymes was assessed. For example, it showed promising inhibition against certain kinases involved in cancer progression.

Enzyme IC50 (µM) Protein Kinase A 8.0 Protein Kinase B 6.5

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells via mitochondrial pathways.

- Mechanism : Induction of reactive oxygen species (ROS) leading to cell death.

-

Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced damage.

- Findings : Enhanced expression of Nrf2 target genes was observed.

Properties

IUPAC Name |

2-butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-7-8-9-19-14-12(2)10-13(11-18-14)17-20-15(3,4)16(5,6)21-17/h10-11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNVEVYTNAMJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.